4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is a derivative of the well-known chemotherapeutic agent paclitaxel, which is primarily used in the treatment of various cancers, including ovarian and breast cancer. This compound is classified under the category of taxanes, a class of diterpenes that exhibit significant anticancer properties by disrupting microtubule function during cell division.
The synthesis of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel can be approached through various synthetic routes, often involving modifications to existing paclitaxel structures. The general methods include:
The synthesis typically involves:
The molecular structure of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel features a complex arrangement typical of taxanes, characterized by:
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel undergoes several important chemical reactions:
These reactions are critical for understanding how the compound behaves under physiological conditions and how it can be optimized for therapeutic use .
The mechanism of action for 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is primarily through its ability to stabilize microtubules and prevent their depolymerization during mitosis. This leads to cell cycle arrest in the metaphase stage, ultimately inducing apoptosis in cancer cells.
Research indicates that this mechanism is effective against various cancer types due to its impact on rapidly dividing cells. The compound's binding affinity for tubulin is a key factor in its efficacy .
The compound exhibits:
Relevant data regarding solubility, stability under different pH conditions, and reactivity profiles are essential for practical applications in drug formulation .
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its potential enhancements over existing therapies .
The systematic IUPAC name for this paclitaxel derivative is:(2aS,2a1R,3R,5S,5aS,7R,10S,12S,12aS)-10-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-3,5,12-trihydroxy-5a,9,13,13-tetramethyl-6-oxo-3,4,5,5a,6,7,10,11,12,12a-decahydro-2H-8,12-methanocyclodeca[cd]isobenzofuran-2a,7(2a1H)-diyl diacetate [3] [8]. This nomenclature precisely defines the compound's:
Table 1: Common Synonyms
Synonym | Application Context |
---|---|
Paclitaxel Impurity 97 | Quality control reference in paclitaxel APIs |
Capecitabine Impurity 45 | Related substance in capecitabine synthesis |
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel | Systematic descriptor of functional group modifications |
β-(Benzoylamino)-α-hydroxy-benzenepropanoic acid ester | Partial structural descriptor |
The multiplicity of names reflects its role as a synthetic intermediate and degradation product in taxane pharmaceuticals [1] [8].
This taxane derivative has the unambiguous molecular formula C₄₀H₄₇NO₁₃, with a molecular mass of 749.81 g/mol [1] [2] [7]. Elemental composition analysis reveals:
Table 2: Molecular Data
Property | Value | Significance |
---|---|---|
Molecular Formula | C₄₀H₄₇NO₁₃ | Defines atomic composition |
Exact Mass | 749.304749 Da | Confirms molecular identity via MS |
Monoisotopic Mass | 749.3047 Da | Critical for HRMS characterization |
XLogP3 | ~4.19 | Predicts moderate lipophilicity |
The mass and formula distinguish it from paclitaxel (C₄₇H₅₁NO₁₄, 853.91 g/mol) by the absence of the C2-benzoyl and C4-acetyl groups [5] [7].
The compound contains 11 defined stereocenters with absolute configurations specified as [2aS-[2aα,3β,5β,5aβ,7β,10α(αS,βR),12α,12aβ,12bα]] [2] [6]. Key stereochemical features:
CC(=O)O[C@@H]1C2=C(C)[C@H](C[C@@](O)([C@H]3OC[C@@]4(OC(C)=O)[C@@H]3[C@@](C)([C@@H](O)C[C@H]4O)C1=O)C2(C)C)OC(=O)[C@H](O)[C@@H](NC(=O)C5=CC=CC=C5)C6=CC=CC=C6
[2] [6] Table 3: Stereochemical Descriptors
Descriptor | Value | Significance |
---|---|---|
Defined Stereocenters | 11 | All chiral centers specified |
E/Z Centers | 0 | No geometric isomers |
Optical Activity | Unspecified | Racemic status not determined |
InChIKey | NFVVWDXMPVABHE-KWIOUIIFSA-N | Unique stereochemical identifier |
Conformational stability arises from hydrogen bonding networks and steric constraints of the polycyclic system, with molecular modeling predicting energy minima when the C13 side chain is perpendicular to the taxane core [4] [9].
Crystallographic studies reveal the compound crystallizes in the space group P2₁ with unit cell parameters:
The crystal lattice is stabilized by a three-dimensional hydrogen-bonding network:
Table 4: Crystallographic Properties
Parameter | Value | Notes |
---|---|---|
Space Group | P2₁ | Chiral, monoclinic system |
Unit Cell Volume | 2475.1(9) ų | Accommodates two molecules |
Calculated Density | 1.269 g/cm³ | Lower than paclitaxel (1.39 g/cm³) |
Predicted Boiling Point | 907.8±65.0 °C | Reflects thermal stability |
Hydrogen Bond Donors | 4 (3xOH, 1xNH) | Defines crystal packing motif |
Hydrogen Bond Acceptors | 13 | Enables extensive networking |
The absence of the C2-benzoyl group alters crystal packing compared to paclitaxel, reducing π-stacking interactions but enhancing polar contact density [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7